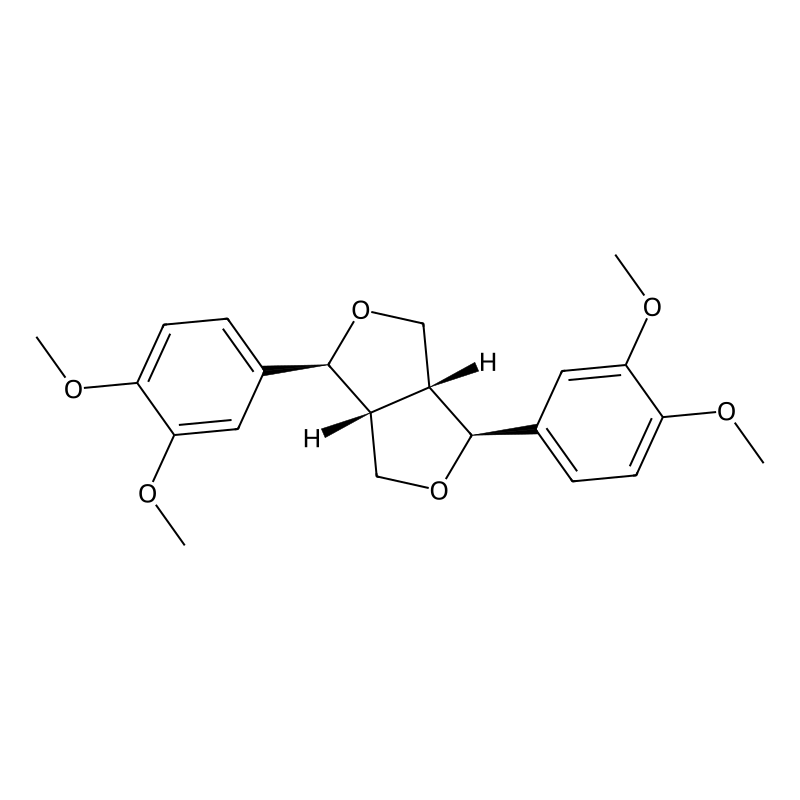

(+)-Eudesmin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

(+)-Eudesmin has been reported in Laurelia novae-zelandiae, Raulinoa echinata, and other organisms with data available.

RN refers to (1R-(1alpha,3aalpha,4alpha,6aalpha))-isomer; structure given in first source; very similar to pinoresinol

(+)-Eudesmin is a highly purified, non-phenolic tetrahydrofurofuranoid lignan predominantly utilized as a premium analytical standard and bioactive reference material in pharmacological research. Structurally characterized as the fully methylated derivative of (+)-pinoresinol, it possesses a molecular weight of 386.44 g/mol and exhibits a melting point of 107–108 °C [1]. In procurement contexts, (+)-eudesmin is selected for its defined stereochemistry and high lipophilicity, which are critical for reproducible in vitro assays targeting neuroprotection, inflammation, and cytochrome/UGT metabolic pathways. Unlike crude plant extracts or unstandardized lignan mixtures, procurement of pure (+)-eudesmin ensures lot-to-lot consistency, eliminating the multi-component variability that frequently compromises downstream assay validation and formulation studies [2].

Research Fit

Substituting pure (+)-eudesmin with crude Magnolia extracts (e.g., NDC-052) or closely related unmethylated precursors like (+)-pinoresinol introduces severe analytical and stability liabilities. Crude extracts contain variable ratios of competing lignans—such as magnolin and fargesin—which convolute target-specific kinetic data, particularly in precise Drug-Drug Interaction (DDI) profiling where off-target enzyme inhibition must be minimized [1]. Furthermore, utilizing unmethylated analogs like pinoresinol introduces reactive phenolic hydroxyl groups that are susceptible to oxidative degradation in aqueous assay buffers [2]. For buyers requiring strict baseline stability and unambiguous target engagement in cellular models, only the fully methylated, stereopure (+)-eudesmin provides the necessary chemical inertness and reproducible lipophilicity.

Substitution Risk

Anti-Inflammatory Potency in Macrophage Assays

In head-to-head in vitro evaluations using LPS-stimulated RAW264.7 murine macrophages, (+)-eudesmin demonstrated the strongest inhibition of TNF-α production among closely related tetrahydrofurofuranoid lignans. The IC50 for (+)-eudesmin was quantified at 51 µM, outperforming both magnolin and lirioresinol-B dimethylether evaluated under identical assay conditions [1]. This quantitative advantage establishes (+)-eudesmin as the preferred positive control for standardizing anti-inflammatory screening platforms.

| Evidence Dimension | TNF-α production inhibition (IC50) |

| Target Compound Data | IC50 = 51 µM |

| Comparator Or Baseline | Magnolin and Lirioresinol-B dimethylether (Weaker activity, >51 µM) |

| Quantified Difference | (+)-Eudesmin exhibited the lowest IC50 (highest potency) in the tested lignan cohort. |

| Conditions | LPS-stimulated RAW264.7 murine macrophages. |

For assay developers, selecting the most potent lignan standard ensures a wider dynamic range and higher sensitivity when benchmarking new anti-inflammatory drug candidates.

UGT1A1 Inhibition Specificity in DDI Profiling

For metabolic clearance and DDI studies, pure (+)-eudesmin provides precise inhibitory kinetics that crude mixtures cannot match. (+)-Eudesmin specifically inhibits UGT1A1 with an IC50 of 24.3 µM, while showing negligible inhibition toward other major UGT isoforms (UGT1A4, UGT2B7) and major CYP enzymes [1]. In contrast, utilizing a crude Magnolia extract (NDC-052) yields a mixed IC50 of 38.1 µg/mL and introduces multi-enzyme confounding variables due to the presence of other lignans.

| Evidence Dimension | UGT1A1 inhibition specificity |

| Target Compound Data | IC50 = 24.3 µM (specific to UGT1A1) |

| Comparator Or Baseline | Crude Magnolia extract NDC-052 (IC50 = 38.1 µg/mL) |

| Quantified Difference | Pure molar kinetics achieved without multi-enzyme confounding from co-extracted lignans. |

| Conditions | Human liver microsome UGT1A1 glucuronidation assay. |

Procurement of the pure compound is mandatory for regulatory-aligned DDI profiling, as crude mixtures invalidate single-target kinetic modeling.

Enhanced Stability Through Full Methylation

The structural transition from (+)-pinoresinol to (+)-eudesmin involves the complete methylation of the phenolic hydroxyl groups. This modification reduces the hydrogen bond donor count from 2 in pinoresinol to 0 in (+)-eudesmin [1]. The absence of free phenolic groups significantly mitigates the risk of oxidative degradation during long-term storage in DMSO or aqueous assay buffers, a common liability with unmethylated polyphenols.

| Evidence Dimension | Hydrogen bond donor count and oxidative liability |

| Target Compound Data | 0 Hydrogen bond donors (fully methylated) |

| Comparator Or Baseline | (+)-Pinoresinol (2 Hydrogen bond donors) |

| Quantified Difference | 100% reduction in reactive phenolic hydroxyls, eliminating primary oxidation sites. |

| Conditions | Standard laboratory handling and long-term solution storage. |

Buyers sourcing reference materials for high-throughput screening or long-term formulation studies will experience fewer lot-failures and degradation artifacts by selecting the fully methylated (+)-eudesmin.

Nanomolar Neuroprotection in Cellular Models

(+)-Eudesmin exhibits exceptional potency in neuropharmacological models, specifically in preserving presynaptic function and inducing neurite outgrowth. In PC12 cellular models of amyloid-β (AβO) toxicity, (+)-eudesmin demonstrated significant neuroprotective effects at concentrations as low as 30 nM [1]. This extreme potency allows researchers to drastically reduce the required dosing concentrations compared to standard micromolar antioxidants.

| Evidence Dimension | Effective concentration for neuroprotection |

| Target Compound Data | Active at 30 nM |

| Comparator Or Baseline | Standard micromolar antioxidant baselines (>1 µM) |

| Quantified Difference | Orders-of-magnitude lower effective concentration (nanomolar vs. micromolar). |

| Conditions | PC12 neuronal models exposed to AβO toxicity. |

Achieving activity at 30 nM allows researchers to minimize organic solvent (e.g., DMSO) volumes in delicate neuronal cultures, reducing background cytotoxicity and improving assay reliability.

Anti-Inflammatory Assay Standardization

Directly leveraging its superior IC50 of 51 µM against TNF-α production, (+)-eudesmin is the optimal positive control for calibrating RAW264.7 macrophage screening platforms, providing a more robust dynamic range than magnolin [1].

Precision Drug-Drug Interaction Profiling

Due to its specific, quantifiable inhibition of UGT1A1 (IC50 = 24.3 µM) without broad CYP interference, it is a critical reference material for evaluating the metabolic liabilities of co-administered therapeutics, replacing confounding crude extracts [2].

Long-Term High-Throughput Screening Libraries

Benefiting from its lack of reactive phenolic hydroxyls (0 H-bond donors), (+)-eudesmin serves as a highly stable, oxidation-resistant lipophilic scaffold for inclusion in long-term HTS compound libraries, outperforming unmethylated analogs like pinoresinol [3].

Neurodegeneration Model Validation

Its ability to induce neurite outgrowth and protect against AβO toxicity at ultra-low concentrations (30 nM) makes it an ideal, low-toxicity reference agent for Alzheimer's disease cellular models, allowing for minimal solvent interference [4].

Application Fit Matrix

References

- [1] Isolation and identification of inhibitory compounds on TNF-alpha production from Magnolia fargesii. Arch Pharm Res. 1998.

- [2] Tetrahydrofurofuranoid Lignans Inhibit UDP-Glucuronosyltransferase Activities. Pharmaceutics. 2021.

- [3] PubChem CID 73117. National Center for Biotechnology Information.

- [4] Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity. Neurotox Res. 2022.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types